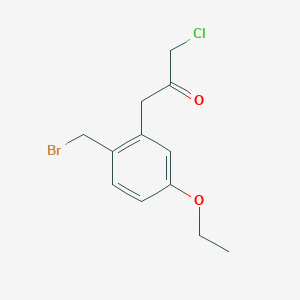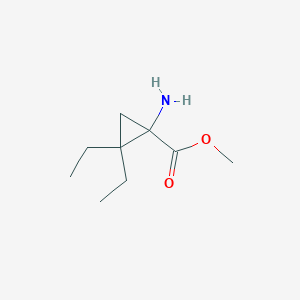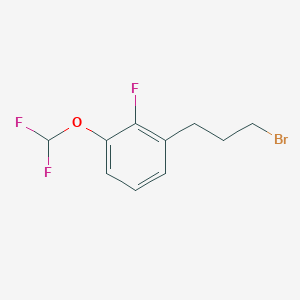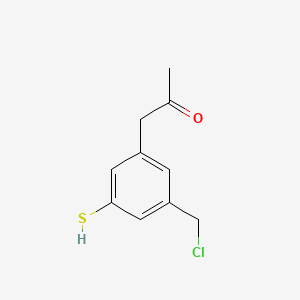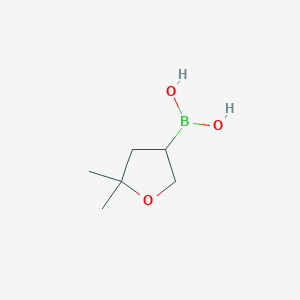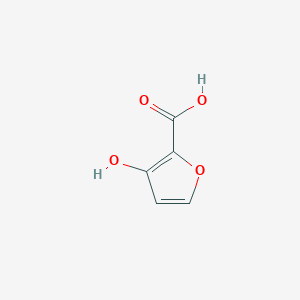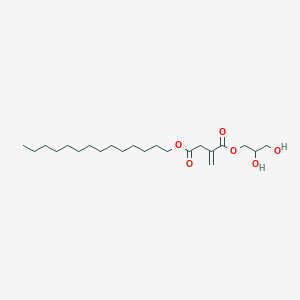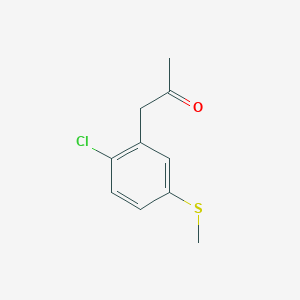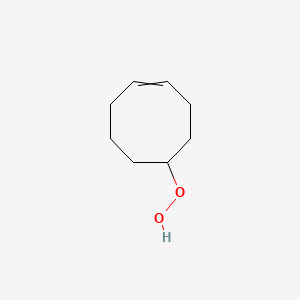![molecular formula C12H14Na8O35S8 B14073894 octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic compound characterized by its multiple sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate typically involves the sulfonation of specific sugar derivatives. The reaction conditions often include the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures to ensure the selective sulfonation of the hydroxyl groups on the sugar molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the protection of certain functional groups, selective sulfonation, and subsequent deprotection. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as ion exchange chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate primarily undergoes substitution reactions due to the presence of multiple sulfonate groups. These reactions can involve the replacement of sulfonate groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in aqueous or polar organic solvents at moderate temperatures. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include various substituted derivatives where the sulfonate groups are replaced by other functional groups, leading to compounds with potentially different properties and applications.
Scientific Research Applications
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its biocompatibility and solubility.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
Mechanism of Action
The mechanism by which octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate exerts its effects is primarily through its interaction with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins, enzymes, and other biomolecules, leading to changes in their activity and stability. The compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Octasodium 1,3,4,6-tetra-O-sulfonato-β-D-fructofuranosyl 2,3,4,6-tetra-O-sulfonato-α-D-glucopyranoside: Similar in structure but differs in the arrangement of sulfonate groups.
Sodium dodecyl sulfate: A simpler sulfonate compound commonly used as a surfactant.
Heptasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate: Similar but with one less sodium ion.
Uniqueness
Octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is unique due to its high degree of sulfonation, which imparts distinct solubility, reactivity, and interaction properties compared to other sulfonated compounds. Its multiple sulfonate groups allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C12H14Na8O35S8 |
|---|---|
Molecular Weight |
1158.7 g/mol |
IUPAC Name |
octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4?,5?,6?,7?,8?,9?,10?,11?,12-;;;;;;;;/m0......../s1 |
InChI Key |
CPRSOZZDECJZKH-AZGKFXSVSA-F |
Isomeric SMILES |
C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


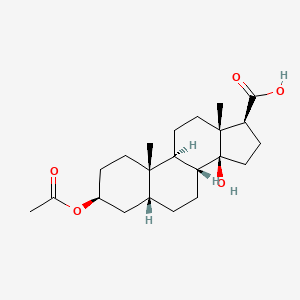
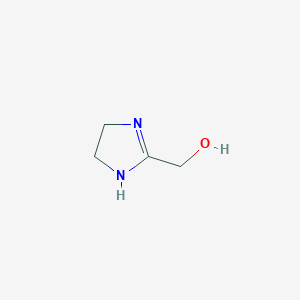
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)

